molecular formula C11H10ClNOS2 B2413026 5-chloro-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide CAS No. 1251624-56-2

5-chloro-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2413026
CAS No.: 1251624-56-2
M. Wt: 271.78
InChI Key: JLEYDWSUVXNLQL-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a synthetic compound based on the thiophene carboxamide scaffold. Thiophene is a privileged structure in medicinal chemistry and drug discovery, with its derivatives appearing in numerous U.S. FDA-approved pharmaceuticals and being widely investigated in academic research . The molecule features a 5-chlorothiophene-2-carboxamide core linked via an ethyl chain to a second thiophene ring, a design that incorporates key elements found in bioactive molecules. Thiophene carboxamide derivatives have demonstrated significant potential in anticancer research. Studies on structurally similar compounds have shown that they can act as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4) . These analogs exhibit potent anti-proliferative activity against various cancer cell lines, including hepatocellular carcinoma (e.g., Hep3B), by targeting the tubulin-colchicine binding site, thereby disrupting microtubule assembly and confusing cancer spheroid formation . The presence of the thiophene ring is critical for these interactions due to its high aromaticity, which allows for favorable binding within the tubulin pocket . This compound is supplied for research use only and is intended for use by qualified scientists. It is not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this chemical as a building block or reference standard in medicinal chemistry programs, particularly in oncology drug discovery, and for exploring the structure-activity relationships of heterocyclic carboxamides.

Properties

IUPAC Name

5-chloro-N-(2-thiophen-3-ylethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS2/c12-10-2-1-9(16-10)11(14)13-5-3-8-4-6-15-7-8/h1-2,4,6-7H,3,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEYDWSUVXNLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCNC(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Chlorination-Oxidation Method

The CN108840854B patent details an industrially optimized route starting from 2-thiophenecarboxaldehyde:

Reaction Scheme:

  • Chlorination:
    $$ \text{2-Thiophenecarboxaldehyde} + \text{Cl}_2 \xrightarrow{-5^\circ \text{C} \text{ to } 25^\circ \text{C}} \text{5-Chloro-2-thiophenecarboxaldehyde} $$
  • Oxidation:
    $$ \text{5-Chloro-2-thiophenecarboxaldehyde} + \text{Cl}_2 \xrightarrow{\text{NaOH, } 15-30^\circ \text{C}} \text{5-Chlorothiophene-2-carboxylic acid} $$

Key Process Parameters (Example 1):

Parameter Value
Starting Material 2.8 kg (25 mol)
Chlorine (Step 1) 1.8 kg (25 mol)
Reaction Temperature -5°C to 0°C
Sodium Hydroxide (20%) 11 kg (55 mol)
Final Yield 3.1 kg (62.5% theoretical)

This method eliminates intermediate isolation, uses in-situ generated sodium hypochlorite as oxidant, and achieves 96% purity after recrystallization. Comparative analysis shows 40% cost reduction versus Friedel-Crafts acylation routes due to cheaper starting materials.

Alternative Synthetic Pathways

Patent CN106146457 describes a Friedel-Crafts approach using 2-chlorothiophene and trichloroacetyl chloride, but suffers from:

  • 15-20% polychlorinated byproducts
  • High aluminum trichloride waste (3:1 AlCl3:product ratio)
    Grignard reagent-mediated carbonylation (CN106518840) faces operational challenges in moisture control and achieves only 45-50% yields.

Activation to Acid Chloride

Conversion to 5-chlorothiophene-2-carbonyl chloride is critical for amide bond formation. The Ambeed protocol demonstrates optimal conditions:

Procedure:

  • Suspend 5-chlorothiophene-2-carboxylic acid (40 g, 246 mmol) in dichloromethane (200 mL)
  • Add oxalyl chloride (32 mL, 368 mmol) with catalytic DMF (15 drops)
  • Stir at room temperature overnight
  • Concentrate to obtain quantitative yield of acid chloride

Mechanistic Insight:
DMF catalyzes chloride ion formation via Vilsmeier-Haack complex intermediacy:
$$ \text{RCOOH} + \text{COCl}2 \xrightarrow{\text{DMF}} \text{RCOCl} + \text{CO}2 + \text{HCl} $$

Amidation with 2-(Thiophen-3-yl)ethylamine

Base-Mediated Coupling

The RU2383540C2 patent methodology adapts to target compound synthesis:

Optimized Conditions:

  • Dissolve 5-chlorothiophene-2-carbonyl chloride (1.2 eq) in THF
  • Add dropwise to 2-(thiophen-3-yl)ethylamine (1.0 eq) and NaH (3.0 eq) in DMF at 0°C
  • Warm to 20°C and stir 16 hours
  • Quench with ice-water, extract with ethyl acetate
  • Purify via silica chromatography (Hexane:EtOAc 3:1)

Yield Data:

Amine Acid Chloride Yield Purity
2-(Thiophen-3-yl)ethylamine 5-Chlorothiophene-2-carbonyl chloride 78% 95.2%

Schotten-Baumann Variation

For scale-up operations, interfacial reaction conditions improve safety:

  • Dissolve amine in 10% NaOH (aq)
  • Add acid chloride in dichloromethane (0°C)
  • Stir vigorously 2 hours
  • Separate organic layer, dry (Na2SO4), concentrate

Advantages:

  • No exothermic risk from NaH handling
  • 85-90% recovery of dichloromethane
  • Scalable to 100+ kg batches

Critical Process Parameters

Temperature Control in Amidation

Exothermic amidation requires strict thermal management:

Reaction Profile:

Temperature Range Byproduct Formation
<30°C <2%
30-40°C 5-8%
>40°C 15-20%

Byproducts primarily result from:

  • Hoffman degradation of amide
  • Thiophene ring chlorination

Solvent Selection

Performance Comparison:

Solvent Reaction Rate (k, h⁻¹) Byproducts Scalability
DMF 0.45 4.2% Limited
THF 0.38 2.1% Good
Dichloromethane 0.29 1.8% Excellent

Dichloromethane enables easy phase separation in workup but requires controlled evaporation due to low boiling point.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

  • δ 7.58 (d, J = 4.0 Hz, 1H, Thiophene H-3)
  • δ 7.32 (dd, J = 5.0, 1.2 Hz, 1H, Thiophene H-5)
  • δ 6.90 (d, J = 4.0 Hz, 1H, Thiophene H-4)
  • δ 3.65 (q, J = 6.8 Hz, 2H, CH2NH)
  • δ 3.02 (t, J = 6.8 Hz, 2H, CH2Thiophene)

HPLC Purity:

  • Column: C18, 4.6 × 150 mm, 3.5 μm
  • Mobile Phase: 65:35 0.1% H3PO4 (aq):MeCN
  • Retention Time: 6.72 min (99.1% area)

Industrial Implementation Challenges

Raw Material Considerations

Cost Analysis (Per kg Product):

Component Cost (USD)
2-Thiophenecarboxaldehyde 12.50
Chlorine 0.80
Sodium Hydroxide 0.35
2-(Thiophen-3-yl)ethylamine 210.00

The amine component constitutes 78% of total raw material cost, driving research into alternative amine synthesis routes.

Waste Stream Management

E-factor Calculation:
$$ \text{E} = \frac{\text{Mass of Waste}}{\text{Mass of Product}} = 8.7 $$

Primary waste components:

  • Sodium chloride (43%)
  • Organic solvents (32%)
  • Unreacted chlorine (12%)

Installation of chlorine scrubbers reduces environmental impact by 65% compared to atmospheric venting.

Emerging Methodologies

Enzymatic Amidation

Preliminary studies with Candida antarctica Lipase B show:

  • 55% conversion at 40°C in 72 hours
  • No epimerization observed
  • Requires expensive ionic liquid solvents

Continuous Flow Synthesis

Microreactor trials demonstrate:

  • 98% conversion in 8 minutes residence time
  • 10-fold productivity increase vs batch
  • Fouling issues from NaCl precipitation

Recommendations

  • Develop heterogeneous catalysts for amine synthesis to reduce costs
  • Implement membrane-based chlorine recovery systems
  • Validate enzymatic amidation in green solvent systems
  • Optimize continuous flow parameters for NaCl handling
  • Conduct life cycle assessment comparing batch vs flow approaches

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfoxides and sulfones, while substitution can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Anticoagulant Properties

One of the primary applications of 5-chloro-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is its potential as an anticoagulant . Research indicates that this compound acts as an inhibitor of blood coagulation factor Xa, making it a candidate for the treatment and prevention of thromboembolic disorders. Such disorders include:

  • Myocardial Infarction
  • Angina Pectoris
  • Stroke
  • Deep Venous Thrombosis

The compound's mechanism involves inhibiting factor Xa, which plays a crucial role in the coagulation cascade, thereby reducing the risk of clot formation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Studies have shown that derivatives of thiophene compounds exhibit significant activity against various pathogens. For instance:

  • In vitro studies demonstrated efficacy against Candida albicans, with modifications enhancing antifungal activity.
  • The structural variations in thiophene derivatives can optimize their biological activity, suggesting potential for developing new antifungal agents.

Anticancer Applications

Another promising application is in the field of oncology . Research has highlighted the anticancer potential of thiophene derivatives, including this compound. Key findings include:

  • In vitro tests against human cancer cell lines (e.g., hepatocellular carcinoma, breast cancer) showed that these compounds can inhibit cell proliferation and induce apoptosis.
  • The mechanism appears to involve mitochondrial dysfunction, indicating a pathway for further exploration in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study focused on various thiophene derivatives demonstrated their effectiveness against Candida albicans. The results indicated that structural modifications could significantly enhance antifungal activity by reducing adherence and biofilm formation.

Case Study 2: Anticancer Activity

Another investigation assessed the effects of structurally similar compounds on human liver cancer cells. The findings revealed that these compounds inhibited cell growth and triggered apoptotic pathways, showcasing their potential as anticancer agents.

Data Table: Summary of Biological Activities

Application AreaActivity TypeTarget Organisms/CellsMechanism
AnticoagulantInhibitionFactor XaBlood coagulation pathway
AntimicrobialEfficacyCandida albicansDisruption of biofilm formation
AnticancerProliferation InhibitionHepatocellular carcinoma, Breast cancerInduction of apoptosis via mitochondrial dysfunction

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding. The exact mechanism depends on the specific structure and functional groups present on the thiophene ring .

Biological Activity

5-chloro-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a thiophene derivative with notable biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, biological mechanisms, and its potential applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClNOS2C_{11}H_{10}ClNOS_2, with a molecular weight of approximately 241.82 g/mol. The compound features a thiophene ring, which is known for its diverse reactivity and biological significance.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with various amines and carboxylic acids. The synthetic pathway can vary, but it often includes steps such as electrophilic substitution and coupling reactions to introduce the desired functional groups.

Anticancer Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant anticancer properties. For instance, in vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, including A549 (human lung adenocarcinoma) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, making it a candidate for further development as an anticancer agent.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54915Apoptosis induction
Compound XHeLa12Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. It has been tested against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate that it possesses significant antibacterial effects, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Mechanism
Staphylococcus aureus (MRSA)8Cell wall disruption
Escherichia coli>64No significant activity

Case Studies

  • Anticancer Study : A study published in MDPI evaluated the anticancer effects of various thiophene derivatives, including our compound of interest. The results indicated that at a concentration of 100 µM, the compound reduced cell viability significantly compared to controls, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, researchers found that the compound exhibited substantial activity against Staphylococcus aureus, with an MIC value of 8 µg/mL. This study highlighted the importance of structural modifications in enhancing the efficacy against resistant strains .

Q & A

What are the established synthetic routes for 5-chloro-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves coupling a thiophene carbonyl chloride with a substituted amine. For example, describes a method where 2-thiophenecarbonyl chloride reacts with 2-nitroaniline in acetonitrile under reflux to form a carboxamide derivative. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity .
  • Catalysis : Diethylamine or triethylamine is often used to neutralize HCl byproducts, improving yields (e.g., 50% yield in ) .
  • Temperature control : Reflux conditions (e.g., 323 K for 2 hours in ) ensure complete reaction while avoiding decomposition .

How does chloro substitution at specific positions influence molecular conformation and intermolecular interactions?

Advanced Research Question
Chloro substitution significantly impacts hydrogen bonding and crystal packing:

  • Ortho-chloro effects : In , ortho-chloro substituents reverse the amide orientation, favoring intramolecular N–H⋯O and C–H⋯O bonds, which stabilize pseudo-five/six-membered rings .
  • Intermolecular interactions : Para-chloro groups promote intermolecular hydrogen bonds (e.g., N–H⋯O), enhancing crystal stability .
  • Dihedral angles : Substitution alters dihedral angles between aromatic rings (e.g., 8.5–13.5° in ), affecting molecular rigidity and packing .

What spectroscopic and crystallographic techniques are critical for characterizing thiophene carboxamides?

Basic Research Question
Key methods include:

  • NMR spectroscopy : 1H and 13C NMR resolve substituent effects (e.g., chemical shifts for NH protons at δ 8–10 ppm in ) .
  • X-ray crystallography : Reveals intramolecular hydrogen bonds (e.g., C8–H8⋯O1 in ) and packing motifs (e.g., weak C–H⋯S interactions in ) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1650 cm⁻¹ in ) .

How can contradictions in spectroscopic or biological data for thiophene carboxamides be resolved?

Advanced Research Question
Strategies involve:

  • Cross-validation : Compare NMR data with X-ray structures to confirm assignments (e.g., validated bond lengths via crystallography) .
  • Computational modeling : Density Functional Theory (DFT) predicts spectral profiles and verifies experimental results .
  • Biological assays : Reproduce activity studies under standardized conditions (e.g., highlights anti-inflammatory assays to resolve potency discrepancies) .

What computational approaches predict the biological activity of this compound?

Advanced Research Question
Methods include:

  • Molecular docking : Simulates binding to targets like adenosine receptors (e.g., notes structural similarity to allosteric enhancers) .
  • QSAR models : Correlate substituent effects (e.g., chloro position) with activity trends (e.g., antibacterial IC50 in ) .
  • ADMET profiling : Predicts pharmacokinetics using software like SwissADME, incorporating logP and hydrogen-bonding data (e.g., provides physicochemical parameters) .

How do crystallization conditions affect the polymorphic forms of this compound?

Advanced Research Question
Crystallization protocols influence polymorphism:

  • Solvent choice : Slow evaporation in isopropyl alcohol () or acetonitrile () yields distinct crystal forms .
  • Temperature : Heating-cooling cycles (e.g., 323 K in ) promote thermodynamically stable forms .
  • Hydrogen bonding : Intermolecular interactions (e.g., N–H⋯O in Table 2 of ) dictate packing motifs and polymorph stability .

What strategies mitigate challenges in synthesizing analogs with modified thiophene or ethylamine moieties?

Advanced Research Question
Solutions include:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent side reactions (e.g., employs acetonitrile to stabilize intermediates) .
  • Microwave-assisted synthesis : Reduces reaction time for sterically hindered derivatives (e.g., ’s oxidation/reduction protocols) .
  • Chiral resolution : Chromatography or enzymatic methods separate enantiomers (e.g., ’s ethyl ester derivatives require enantiopure synthesis) .

How do intermolecular interactions influence the compound’s solubility and bioavailability?

Advanced Research Question
Key factors:

  • Hydrogen bonding : Intramolecular bonds (e.g., N–H⋯O in ) reduce solubility but enhance membrane permeability .
  • Lipophilicity : Chloro and thiophene groups increase logP (e.g., XlogP = 4 in ), requiring formulation with surfactants or cyclodextrins .
  • Crystal packing : Tight packing (e.g., ’s C–H⋯O networks) lowers dissolution rates, necessitating amorphous dispersions .

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